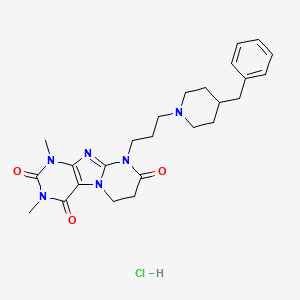
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido(2,1-f)purine derivatives typically involves multi-step organic reactions. The starting materials often include purine bases, which undergo various chemical transformations such as alkylation, acylation, and cyclization to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The process may include purification steps such as crystallization, distillation, and chromatography to isolate the final product.
化学反应分析
Types of Reactions
Pyrimido(2,1-f)purine derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions such as pH, temperature, and solvent choice are crucial for the success of these transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine analogs.
科学研究应用
Chemistry
In chemistry, pyrimido(2,1-f)purine derivatives are studied for their unique structural properties and reactivity. They serve as building blocks for the synthesis of more complex molecules and are used in various organic synthesis methodologies.
Biology
Biologically, these compounds are investigated for their potential as enzyme inhibitors, receptor agonists, and antagonists. They may interact with nucleic acids and proteins, influencing various biological processes.
Medicine
In medicine, pyrimido(2,1-f)purine derivatives are explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. Their ability to modulate specific molecular targets makes them promising candidates for drug development.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse chemical properties enable their application in various industrial processes.
作用机制
The mechanism of action of pyrimido(2,1-f)purine derivatives involves their interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact mechanism may vary depending on the specific compound and its intended application.
相似化合物的比较
Similar Compounds
Similar compounds include other purine derivatives such as adenine, guanine, and xanthine. These compounds share structural similarities but may differ in their biological activities and applications.
Uniqueness
The uniqueness of pyrimido(2,1-f)purine-2,4,8(1H,3H,9H)-trione, 6,7-dihydro-1,3-dimethyl-9-(3-(4-(phenylmethyl)-1-piperidinyl)propyl)-, monohydrochloride lies in its specific structural features and the presence of functional groups that confer distinct chemical and biological properties. These unique attributes make it a valuable compound for scientific research and potential therapeutic applications.
属性
CAS 编号 |
148712-01-0 |
|---|---|
分子式 |
C25H33ClN6O3 |
分子量 |
501.0 g/mol |
IUPAC 名称 |
9-[3-(4-benzylpiperidin-1-yl)propyl]-1,3-dimethyl-6,7-dihydropurino[7,8-a]pyrimidine-2,4,8-trione;hydrochloride |
InChI |
InChI=1S/C25H32N6O3.ClH/c1-27-22-21(23(33)28(2)25(27)34)31-16-11-20(32)30(24(31)26-22)13-6-12-29-14-9-19(10-15-29)17-18-7-4-3-5-8-18;/h3-5,7-8,19H,6,9-17H2,1-2H3;1H |
InChI 键 |
OYIYTJAGEOXQTR-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCC(=O)N(C3=N2)CCCN4CCC(CC4)CC5=CC=CC=C5.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3R)-3-[4-(Butylthio)-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B13730754.png)
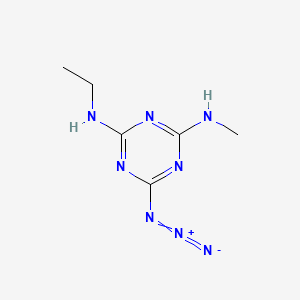
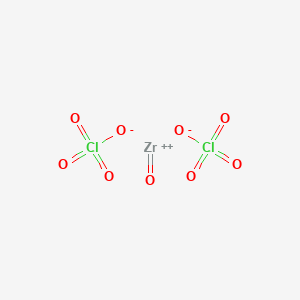
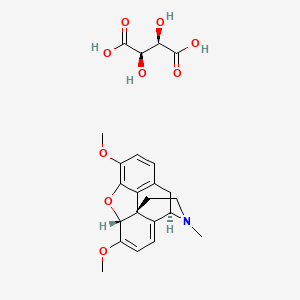
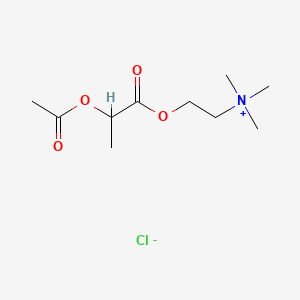
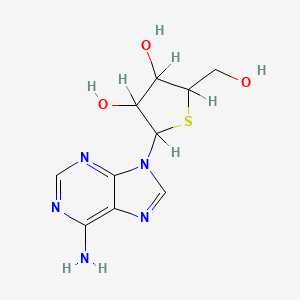
![Cuprate(1-), [C,C,C-tris[[[3-[(2-hydroxyethyl)methylamino]propyl]amino]sulfonyl]-29H,31H-phthalocyanine-C-sulfonato(3-)-kappaN29,kappaN30,kappaN31,kappaN32]-, sodium](/img/structure/B13730790.png)
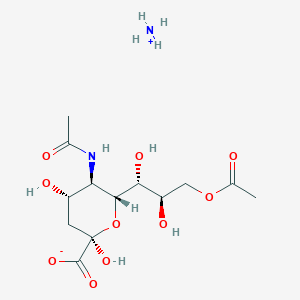
![[(E)-1,2-dichloro-3,3-dimethoxy-3-phenylprop-1-enyl]benzene](/img/structure/B13730796.png)
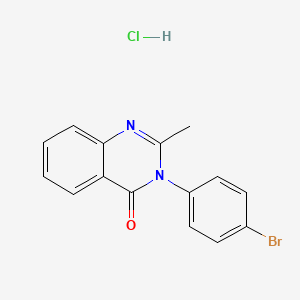
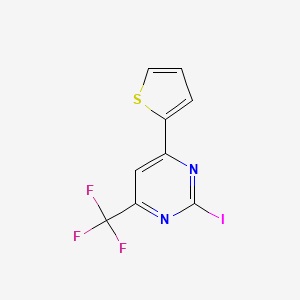


![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
